4-(4-BENZYLPIPERIDINE-1-CARBONYL)-6-METHYL-2-(PYRIDIN-3-YL)QUINOLINE
Overview
Description
4-(4-BENZYLPIPERIDINE-1-CARBONYL)-6-METHYL-2-(PYRIDIN-3-YL)QUINOLINE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline core substituted with a pyridine ring, a benzylpiperidine moiety, and a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BENZYLPIPERIDINE-1-CARBONYL)-6-METHYL-2-(PYRIDIN-3-YL)QUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of pyridine is coupled with a halogenated quinoline intermediate.
Attachment of the Benzylpiperidine Moiety: The benzylpiperidine moiety can be attached through a nucleophilic substitution reaction, where a benzylpiperidine derivative reacts with a suitable leaving group on the quinoline core.
Formation of the Carbonyl Group: The carbonyl group can be introduced via an acylation reaction, where an acyl chloride or anhydride reacts with the amine group of the benzylpiperidine moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-BENZYLPIPERIDINE-1-CARBONYL)-6-METHYL-2-(PYRIDIN-3-YL)QUINOLINE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylpiperidine moiety, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or quinoline rings are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(4-BENZYLPIPERIDINE-1-CARBONYL)-6-METHYL-2-(PYRIDIN-3-YL)QUINOLINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Biological Research: Researchers use this compound to study cellular signaling pathways and molecular interactions. Its ability to modulate specific proteins and enzymes makes it valuable in understanding disease mechanisms.
Industrial Applications: The compound’s chemical reactivity is exploited in the synthesis of other complex molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-BENZYLPIPERIDINE-1-CARBONYL)-6-METHYL-2-(PYRIDIN-3-YL)QUINOLINE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit protein kinases involved in cell proliferation, leading to anti-cancer effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-BENZYLPIPERIDINE-1-CARBONYL)-6-CHLORO-2-(PYRIDIN-3-YL)QUINOLINE: This compound is similar in structure but contains a chlorine atom instead of a methyl group.
4-(4-(4-BENZYLPIPERIDINE-1-CARBONYL)PIPERIDIN-1-YL)-6,7-DIMETHOXYQUINOLINE-3-CARBONITRILE: This compound has additional methoxy groups and a carbonitrile moiety.
Uniqueness
4-(4-BENZYLPIPERIDINE-1-CARBONYL)-6-METHYL-2-(PYRIDIN-3-YL)QUINOLINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group and the pyridine ring enhances its reactivity and potential for specific interactions with biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(6-methyl-2-pyridin-3-ylquinolin-4-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O/c1-20-9-10-26-24(16-20)25(18-27(30-26)23-8-5-13-29-19-23)28(32)31-14-11-22(12-15-31)17-21-6-3-2-4-7-21/h2-10,13,16,18-19,22H,11-12,14-15,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXODPUWQSGHBRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCC(CC3)CC4=CC=CC=C4)C5=CN=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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